Specific Scientific Field: This application falls under the field of Biochemistry and Cancer Research .
Summary of the Application: SU 4312 is a selective, cell-permeable inhibitor of VEGFR2 and PDGFR tyrosine kinases . These kinases are involved in the signaling pathways that regulate cell proliferation and survival, and they play a crucial role in the development of various types of cancer .
Methods of Application: The compound is typically used in vitro, where it is added to cell cultures at a specific concentration . The cells are then observed for changes in their proliferation and survival rates .
Results or Outcomes: SU 4312 has been shown to inhibit VEGF-dependent angiogenesis in a zebrafish assay . It demonstrates IC 50 values >100 μM at EGFR, HER2, and IGF-1R . This suggests that SU 4312 could potentially be used as a therapeutic agent in the treatment of cancer .
Specific Scientific Field: This application is related to Neuroscience .
Summary of the Application: SU 4312 has been shown to inhibit neuronal NOS and exhibits neuroprotection against NO-mediated neurotoxicity . This suggests that it might be effective in the treatment of neurodegenerative disorders .
Methods of Application: In this context, SU 4312 is typically used in vitro, where it is added to neuronal cultures at a specific concentration . The neurons are then observed for changes in their survival rates and morphological characteristics .
Specific Scientific Field: This application is related to Developmental Biology .
Summary of the Application: SU 4312 has been used to study angiogenesis during the development of zebrafish embryos . Angiogenesis is the process through which new blood vessels form from pre-existing vessels, and it plays a crucial role in the growth and development of organisms .
Methods of Application: In this context, SU 4312 is typically used in vivo, where it is administered to zebrafish embryos at a specific concentration . The embryos are then observed for changes in their vascular development .
Results or Outcomes: SU 4312 has been shown to inhibit VEGF-dependent angiogenesis in a zebrafish assay . This suggests that SU 4312 could potentially be used as a tool to study the mechanisms of angiogenesis .
Summary of the Application: SU 4312 has been shown to prevent MPP±induced neuronal apoptosis in vitro . This suggests that it might be effective in the treatment of neurodegenerative disorders .
Results or Outcomes: SU 4312 has been shown to decrease MPTP-induced loss of dopaminergic neurons, reduce expression of mRNA for tyrosine hydroxylase, and impair swimming behavior in zebrafish . This suggests that SU 4312 could potentially be used as a therapeutic agent in the treatment of neurodegenerative disorders .
Summary of the Application: SU 4312 has been shown to inhibit neuronal Nitric Oxide Synthase (nNOS), which plays a crucial role in the regulation of neuronal function and viability . This suggests that it might be effective in the treatment of neurodegenerative disorders .
Results or Outcomes: SU 4312 has been shown to exhibit neuroprotection against NO-mediated neurotoxicity . This suggests that SU 4312 could potentially be used as a therapeutic agent in the treatment of neurodegenerative disorders .
Specific Scientific Field: This application is related to Cancer Research .
Summary of the Application: SU 4312 is a selective, cell-permeable inhibitor of VEGF and PDGF receptor tyrosine kinases . These kinases are involved in the signaling pathways that regulate cell proliferation and survival, and they play a crucial role in the development of various types of cancer .
3-(DMABz)-indolinone is a heterocyclic organic compound. It belongs to the class of indolinones, which are derivatives of indole containing a carbonyl group at position 2. The specific substitution pattern in 3-(DMABz)-indolinone includes a benzylidene group (phenyl with a double bond to a carbon) at position 3, with a dimethylamino group (attached to two methyl groups) on the para (opposite) position of the phenyl ring.
Information on the origin and specific significance of 3-(DMABz)-indolinone in scientific research is currently limited. However, research on indolinones in general suggests potential applications in various fields [].
3-(DMABz)-indolinone possesses a bicyclic structure consisting of a fused benzene and pyrrole ring system (indole). The key features include:
The presence of the conjugated double bond system (indole ring and benzylidene group) and the electron-donating dimethylamino group might influence the electronic properties of the molecule [].
Irritant